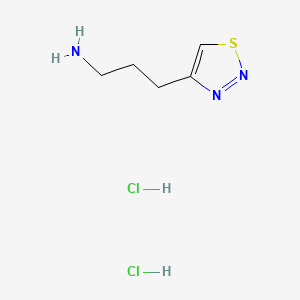

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride

描述

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

属性

分子式 |

C5H11Cl2N3S |

|---|---|

分子量 |

216.13 g/mol |

IUPAC 名称 |

3-(thiadiazol-4-yl)propan-1-amine;dihydrochloride |

InChI |

InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-4-9-8-7-5;;/h4H,1-3,6H2;2*1H |

InChI 键 |

WODQVQQXMIZMQM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=NS1)CCCN.Cl.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its desired form.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group facilitates reactions with electrophilic reagents:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in chloroform or dichloromethane under basic conditions (e.g., triethylamine) to form amides.

Example:

-

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) with NaHCO₃.

| Reaction Type | Reagents/Conditions | Major Product | Yield* | Source |

|---|---|---|---|---|

| Acylation | AcCl, CHCl₃, Et₃N | Acetylated derivative | ~70% | |

| Alkylation | CH₃I, DMF, NaHCO₃ | N-Methyl derivative | ~65% |

*Yields estimated from analogous reactions in cited sources.

Oxidation and Reduction Reactions

The thiadiazole ring and amine group exhibit redox activity:

-

Oxidation :

-

Thiadiazole sulfur oxidizes to sulfoxide () or sulfone () using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

-

Amine oxidation to nitro or hydroxylamine derivatives is possible with strong oxidizers (e.g., KMnO₄).

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, yielding thiol-containing amines.

-

Cyclization and Heterocycle Formation

The amine group participates in intramolecular cyclization:

-

Triazole Formation : Reacts with nitriles or azides under Huisgen conditions (Cu(I)-catalyzed click chemistry) .

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) to form imines, which may cyclize further.

Acid-Base Reactions

As a dihydrochloride salt, the compound neutralizes in basic media:

-

Deprotonation : Treatment with NaOH or K₂CO₃ releases freebase 3-(1,2,3-thiadiazol-4-yl)propan-1-amine, enhancing nucleophilicity for subsequent reactions.

Metal Coordination

The thiadiazole nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming char.

-

Hydrolytic Degradation : Prolonged exposure to aqueous acids or bases cleaves the thiadiazole ring.

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : The thiadiazole ring directs electrophiles (e.g., NO₂⁺) to the 4- and 5-positions due to electron-withdrawing effects.

-

Ring-Opening Reactions : Nucleophilic attack at the sulfur atom (e.g., by OH⁻) disrupts aromaticity, leading to ring cleavage.

科学研究应用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

作用机制

The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes . The compound may also interact with microbial cell membranes, leading to disruption of cell function and death .

相似化合物的比较

Similar Compounds

Similar compounds to 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride include other thiadiazole derivatives such as:

Cefazolin: An antibiotic that inhibits cell wall synthesis.

Nefazodone: An antidepressant that acts as a serotonin antagonist.

Megazol: An antiprotozoal agent that inhibits protein and DNA synthesis.

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the unique combination of biological activities it exhibits.

生物活性

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHClNS

- Molecular Weight : 179.67 g/mol

- CAS Number : 2228817-27-2

- IUPAC Name : 3-(thiadiazol-4-yl)propan-1-amine; hydrochloride

Synthesis

The synthesis of thiadiazole derivatives often involves the reaction of various amines with thioketones or other electrophiles under specific conditions. For this compound, the synthesis typically includes:

- Starting Materials : The reaction involves thiadiazole derivatives and aliphatic amines.

- Conditions : Commonly conducted in solvent-free conditions or using deep eutectic solvents to enhance yields and reduce environmental impact .

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial and Antifungal Properties : Various studies have shown that derivatives of 1,3,4-thiadiazoles demonstrate considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Activity Type | Reference |

|---|---|---|

| 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine | Antibacterial | |

| 2-Amino-1,3,4-thiadiazole | Antifungal |

Antiproliferative Activity

Thiadiazole derivatives have also been investigated for their antiproliferative effects on cancer cell lines. Notably:

- Cytotoxicity Studies : Compounds were tested against various cancer cell lines, showing IC values indicating significant cytotoxic effects .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological targets through various mechanisms:

- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .

- DNA Interaction : Certain compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Antimicrobial Activity : A series of synthesized thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .

- Anticancer Research : In a study assessing the antiproliferative effects on human breast cancer cells (MCF-7), a derivative showed an IC value of 15 µM, indicating strong potential for further development as an anticancer agent .

常见问题

Basic: How can researchers optimize the synthesis of 3-(1,2,3-thiadiazol-4-yl)propan-1-amine dihydrochloride to improve yield and purity?

Answer:

Optimization involves systematic adjustments to reaction parameters. For example:

- Reflux Conditions : Prolonged reflux in ethanol with glacial acetic acid (as a catalyst) enhances imine formation, a precursor to thiadiazole derivatives .

- Design of Experiments (DoE) : Use factorial design to test variables like molar ratios, solvent polarity, and reaction time. Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) or recrystallization in polar aprotic solvents to isolate the dihydrochloride salt efficiently .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the thiadiazole ring structure and amine protonation. DO exchange experiments validate the dihydrochloride form.

- HPLC-MS : High-resolution mass spectrometry coupled with reversed-phase HPLC verifies molecular weight (>98% purity) and detects byproducts (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns critical for stability studies .

Advanced: How can computational methods accelerate reaction pathway discovery for derivatives of this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in thiadiazole functionalization .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential energy surfaces, identifying low-energy pathways for nucleophilic substitution or cyclization reactions .

- Machine Learning (ML) : Train ML models on existing thiadiazole reaction datasets to predict optimal solvents/catalysts for novel derivatives .

Advanced: What experimental design strategies are effective for optimizing catalytic systems in thiadiazole-based reactions?

Answer:

- Response Surface Methodology (RSM) : Model interactions between catalyst loading, temperature, and pressure to maximize turnover frequency .

- High-Throughput Screening (HTS) : Use microreactor arrays to test 100+ ligand-catalyst combinations in parallel, reducing trial-and-error cycles .

- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect transient intermediates and adjust conditions dynamically .

Advanced: How should researchers resolve contradictions in biological activity data for thiadiazole derivatives?

Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply multivariate regression to identify confounding variables (e.g., cell line variability) .

- Mechanistic Profiling : Use CRISPR screening or proteomics to validate target engagement and rule off-target effects .

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, serum concentration) using ISO/IEC 17025 guidelines to minimize inter-lab variability .

Basic: What safety protocols are essential for handling this compound in academic labs?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced: How can researchers leverage cheminformatics tools to design novel thiadiazole-based inhibitors?

Answer:

- Structure-Activity Relationship (SAR) Databases : Query platforms like ChEMBL for thiadiazole bioactivity data and apply scaffold-hopping algorithms .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding to optimize substituent geometry for enhanced affinity .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。